3-(1H-吲哚-3-基)-3-氧代丙腈

描述

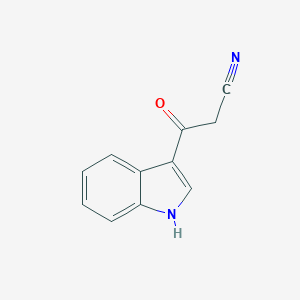

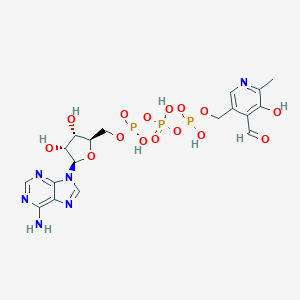

3-(1H-indol-3-yl)-3-oxopropanenitrile, also known as 3-(1H-indol-3-yl)-3-oxopropanenitrile, is a useful research compound. Its molecular formula is C11H8N2O and its molecular weight is 184.19 g/mol. The purity is usually 95%.

The exact mass of the compound 3-(1H-indol-3-yl)-3-oxopropanenitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-(1H-indol-3-yl)-3-oxopropanenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1H-indol-3-yl)-3-oxopropanenitrile including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

3-(1H-吲哚-3-基)苯并呋喃-2(3H)-酮的制备

3-(1H-吲哚-3-基)-3-氧代丙腈用于制备3-(1H-吲哚-3-基)苯并呋喃-2(3H)-酮。 该过程通过多磷酸介导的3-(2-硝基乙烯基)-1H-吲哚与酚的缩合反应有效地实现 . 这些化合物在医药化学和材料科学领域有应用 .

抗炎活性

该化合物N′-(3-(1H-吲哚-3-基)苄叉基)-2-氰基乙酰肼(JR19),可从3-(1H-吲哚-3-基)-3-氧代丙腈衍生而来,已在体内研究了其抗炎潜力。 该研究从角叉菜胶诱导的腹膜炎模型开始,随后使用皮下气囊试验研究白细胞迁移 .

抗分枝杆菌活性

根据结构相似性,可以推断3-(1H-吲哚-3-基)-3-氧代丙腈可能具有潜在的抗分枝杆菌活性。类似的化合物已针对结核分枝杆菌H37Rv、耻垢分枝杆菌(ATCC 19420)、福氏分枝杆菌(ATCC 19542)和耐多药结核菌株进行了体外抗分枝杆菌活性测试 。 .

抗菌和细胞毒活性

三(1H-吲哚-3-基)甲鎓的N-(羟烷基)衍生物,可从3-(1H-吲哚-3-基)-3-氧代丙腈衍生而来,已经合成并研究了其抗菌和细胞毒活性 .

作用机制

Target of Action

The compound “3-(1H-indol-3-yl)-3-oxopropanenitrile” is an indole derivative. Indole derivatives have been found to bind with high affinity to multiple receptors . They are known to target a variety of proteins and enzymes, including interleukin-2 , cyclooxygenase (COX) enzymes , and α-glucosidase .

Mode of Action

For instance, some indole derivatives inhibit the activity of enzymes such as COX, which play a crucial role in inflammation . Others have been found to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism .

Biochemical Pathways

Indole derivatives can affect various biochemical pathways. For example, by inhibiting COX enzymes, they can suppress the biosynthesis of mediators from arachidonic acid, a key process in inflammation . In addition, by inhibiting α-glucosidase, they can interfere with the breakdown of carbohydrates into glucose, affecting energy metabolism .

Result of Action

The result of the action of “3-(1H-indol-3-yl)-3-oxopropanenitrile” depends on its specific targets and mode of action. For instance, if it inhibits COX enzymes, it could potentially reduce inflammation . If it inhibits α-glucosidase, it could potentially affect carbohydrate metabolism and energy production .

生化分析

Biochemical Properties

3-(1H-indol-3-yl)-3-oxopropanenitrile, like other indole derivatives, is known to interact with various enzymes, proteins, and other biomolecules. Specific interactions of this compound have not been extensively studied. Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Cellular Effects

Indole derivatives are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Indole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Indole derivatives are known to exhibit changes in their effects over time in laboratory settings .

Dosage Effects in Animal Models

Indole derivatives are known to exhibit varying effects at different dosages in animal models .

Metabolic Pathways

Indole derivatives are known to be involved in various metabolic pathways .

Transport and Distribution

Indole derivatives are known to interact with various transporters and binding proteins .

Subcellular Localization

Indole derivatives are known to be directed to specific compartments or organelles based on targeting signals or post-translational modifications .

属性

IUPAC Name |

3-(1H-indol-3-yl)-3-oxopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O/c12-6-5-11(14)9-7-13-10-4-2-1-3-8(9)10/h1-4,7,13H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSKBLDDGNWKWKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90368727 | |

| Record name | 3-(1H-indol-3-yl)-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90368727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20356-45-0 | |

| Record name | 3-(1H-indol-3-yl)-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90368727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Cyanoacetyl)indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the main applications of 3-(1H-Indol-3-yl)-3-oxopropanenitrile in organic synthesis?

A1: 3-(1H-Indol-3-yl)-3-oxopropanenitrile serves as a versatile building block for constructing various heterocyclic compounds. [] Its structure, containing both indole and nitrile functionalities, allows for diverse reactions, making it valuable in medicinal and materials chemistry.

Q2: Which heterocyclic systems have been successfully synthesized using 3-(1H-Indol-3-yl)-3-oxopropanenitrile?

A2: This compound serves as a precursor for diverse heterocycles, including:* Substituted and fused carbazoles: Achieved through rhodium-catalyzed C2 and C4 C-H activation/annulation reactions with internal alkynes. []* 4H-oxepino[2,3,4,5-def]carbazoles: Synthesized through a tandem (4+2) and (5+2) cycloaddition with alkynes using a rhodium catalyst. []* Polyfunctional 2-Hydroxy-2,3-dihydrofurans: Obtained through a base-promoted tandem cyclization reaction with arylglyoxal monohydrates. []* Polysubstituted carbazoles: Prepared via rhodium-catalyzed annulation with sulfoxonium ylides or diazo compounds. []* Indole–cycloalkyl[b]pyridine-3-carbonitrile hybrids: Synthesized through a one-pot four-component reaction with aromatic aldehydes, cycloalkanones, and ammonium acetate. []* Pyrazolo[1,5-a]pyrimidines and pyrazolo[5,1-c]triazines: Synthesized using 3-(1H-Indol-3-yl)-1H-pyrazol-5-amine, derived from reacting 3-(1H-Indol-3-yl)-3-oxopropanenitrile with hydrazine hydrate. []* Hydrazo, dihydropyridazinyl, and triazolyl derivatives: Prepared via reactions with aryl diazonium salts. []* Substituted 6,9-dihydro-1H-pyrazolo[3,4-f]quinoline-8-carbonitriles: Synthesized via reaction with an aromatic aldehyde, 1H-indazol-6-amine, and 3-(1H-indol-3-yl)-3-oxopropanenitrile or 3-oxo-3-arylpropanenitrile. []* 2-amino-6-(2-methyl-1H-indol-3-yl)-4-phenyl-4H-pyran-3,5-dicarbonitriles: Obtained through a one-pot reaction with various aromatic aldehydes, 3-(1H-indol-3-yl)-3-oxopropanenitrile derivatives, and malononitrile, catalyzed by carbon quantum dots (CQDs) with phosphorous acid tags. []* Penta-substituted 4H-pyrans: Prepared via domino one-pot three-component reactions with aromatic aldehydes and (E)-N-methyl-1-(methylthio)-2-nitroethenamine. []* Highly substituted pyrido[2′,3′:3,4]pyrazolo[1,5-a]pyrimidine-3-carbonitrile derivatives: Obtained through a multi-component reaction with 1H‐pyrazolo[3,4‐b]pyridin‐3‐amine, aldehyde, and 3-(1H-indol-3-yl)-3-oxopropanenitrile, catalyzed by tetramethylguanidine (TMG). []

Q3: Can you provide an example of a reaction mechanism involving 3-(1H-Indol-3-yl)-3-oxopropanenitrile?

A3: In the synthesis of polyfunctional 2-hydroxy-2,3-dihydrofurans, 3-(1H-Indol-3-yl)-3-oxopropanenitrile undergoes a cascade reaction initiated by a Knoevenagel condensation with arylglyoxal monohydrates. This is followed by a Michael addition, oxidation, and finally, cyclization to yield the dihydrofuran product. []

Q4: What are the advantages of using 3-(1H-Indol-3-yl)-3-oxopropanenitrile as a starting material?

A4: Some key advantages include:

- Efficiency: Many syntheses using this compound are one-pot procedures, improving efficiency and yields. [, , ]

Q5: Have any catalysts been used to facilitate reactions with 3-(1H-Indol-3-yl)-3-oxopropanenitrile?

A5: Yes, various catalysts have been successfully employed, such as:

- Rhodium catalysts: Used in C-H activation/annulation reactions with alkynes to yield carbazole derivatives. []

- Tetramethylguanidine (TMG): Catalyzes the synthesis of pyrido[2′,3′:3,4]pyrazolo[1,5-a]pyrimidine-3-carbonitrile derivatives. []

- Carbon quantum dots with phosphorous acid tags: Used in the synthesis of 2-amino-6-(2-methyl-1H-indol-3-yl)-4-phenyl-4H-pyran-3,5-dicarbonitriles. []

Q6: Are there any studies on the stability of 3-(1H-Indol-3-yl)-3-oxopropanenitrile?

A6: While the provided research doesn't explicitly detail the compound's stability, its successful use in multi-step, one-pot procedures suggests sufficient stability under the reported reaction conditions. [, , ]

Q7: What are the potential applications of the synthesized heterocycles?

A7: The heterocyclic compounds derived from 3-(1H-Indol-3-yl)-3-oxopropanenitrile hold promise in various fields:

- Medicinal chemistry: Many synthesized scaffolds, such as substituted carbazoles and pyrazolopyrimidines, are prevalent in biologically active molecules and drug candidates. []

- Materials science: Some derivatives, like 4H-oxepino[2,3,4,5-def]carbazoles, exhibit fluorescence, making them potentially useful in materials applications. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,6-Dimethylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B17430.png)